Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is modified with a 4-methylbenzamidoethyl group at position 3 and a thioether-linked propanoate ester at position 4. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-28-20(27)14(3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTKJVXJJLVYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors, leading to a range of biological activities. For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may influence several biochemical pathways related to its target receptors.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Biological Activity
Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazolo-pyridazine moiety and a benzamide group. The IUPAC name indicates the presence of an ethyl ester and a thioether linkage. Understanding its chemical structure is crucial for elucidating its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated as RET kinase inhibitors in cancer therapy. In vitro assays demonstrated moderate to high potency against various cancer cell lines, suggesting that the compound may possess similar inhibitory effects on tumor growth and proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been suggested that the thioether linkage may enhance binding affinity to specific enzymes involved in drug metabolism. For example, studies on related compounds revealed their ability to inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which is essential for drug metabolism . Such inhibition could lead to significant drug-drug interactions when co-administered with other medications.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
- Modulation of Enzyme Activity : By interacting with cytochrome P450 enzymes, it may alter the metabolic pathways of other drugs.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of related benzamide derivatives, researchers found that certain compounds significantly inhibited cell proliferation in RET-driven cancers. The findings indicated that modifications in the benzamide structure could enhance efficacy against specific cancer types .
Study 2: Enzyme Interaction
Another research effort focused on the interaction between similar compounds and CYP450 enzymes. The study demonstrated that certain derivatives exhibited strong inhibition of CYP3A4 with an IC50 value below 10 µM, indicating a high likelihood of significant drug interactions when co-administered with other CYP substrates .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations: The triazolo-pyridazine core in the target compound differs from triazolothiadiazole () and triazolo-pyrimidine () systems. These variations influence planarity and electronic properties, affecting target binding.
Substituent Effects :
- The 4-methylbenzamidoethyl group in the target compound enhances lipophilicity compared to the 3,4-dimethoxyphenyl group in –5. Methoxy groups increase polarity, which may reduce CNS penetration but improve solubility .
- Thioether linkages (e.g., in the target compound and –7) improve metabolic stability over oxygen-based ethers, as seen in I-6473 (), which uses a phenethoxy group .
Synthetic Routes: The target compound likely follows a multi-step synthesis similar to and , involving condensation of ethyl 3-oxo-propanoate derivatives with heterocyclic amines or thiols. Phosphorus oxychloride (POCl₃) is critical for activating carbonyl groups during cyclization .
Physicochemical Properties
- Molecular Weight and LogP: The target compound (MW ~447.5 g/mol, estimated) is heavier than ’s analog (MW 388.4 g/mol) due to the 4-methylbenzamidoethyl group.
- Crystal Packing : Triazolothiadiazoles () exhibit C–H⋯π and S⋯N interactions, stabilizing their crystal lattices. The target compound’s pyridazine ring may adopt similar packing motifs, influencing solubility and formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
